![molecular formula C22H20OS B3047955 3-(Tritylthio)propanal CAS No. 150350-28-0](/img/structure/B3047955.png)
3-(Tritylthio)propanal
Overview
Description
3-(Tritylthio)propanal, often abbreviated as TBMPA, is an organic compound . It is also known by other names such as Trityl-thiopropanal, 3-Tritylsulfanylpropanal, and Propanal, 3-[(triphenylmethyl)thio]- . The molecular formula of this compound is C22H20OS .
Synthesis Analysis
The common method of synthesizing TBMPA involves a sulfur substitution reaction . A frequently used method involves reacting benzaldehyde with phenol under alkaline conditions to produce 3-(Tritylthio)propanol . This propanol is then oxidized to form 3-(Tritylthio)propanal .Molecular Structure Analysis
The molecular weight of 3-(Tritylthio)propanal is 332.46 . The molecular structure of this compound can be represented by the linear formula (C6H5)3CSCH2CH2COOH .Physical And Chemical Properties Analysis
3-(Tritylthio)propanal is a colorless or slightly yellow solid . It has a molecular weight of 332.46 .Scientific Research Applications
Synthesis and Characterization of Tritylthio-Derivatives
Two tritylthio-based compounds were synthesized: 1-bromo-3-tritylthiopropane and 2-(tritylthio)-ethanethiol. They were characterized by infrared, NMR, UV–Vis absorption and fluorescence spectroscopy, and single-crystal X-ray diffraction . This research provides valuable insights into the structural and photophysical properties of thiol building blocks such as tritylthio-alkyl groups .
Pharmacokinetics Study
The pharmacokinetics of 3-tritylthio-l-alanine (a related compound) has been analyzed in the rat, dog, and monkey . The rat absorbed tritylthioalanine slowly by a non-first-order process and excreted the drug rapidly, chiefly in the bile, with a half-time of 20 hr. The dog and monkey showed rapid first-order absorption and slow excretion, mainly in the urine, with a half-time of about 81 hr . This study provides a basis for understanding the physiological disposition of 3-(Tritylthio)propanal in different species.
Potential Use in Nanoparticle Chemistry
Thiol-containing compounds, such as 3-(Tritylthio)propanal, can be used as a sulfur source, which is especially important in crystal-bound thiol nanoparticles . They lower the surface energy of nanoparticles and stabilize them . This application is critical in nanoparticle chemistry.
Safety and Hazards
TBMPA is an organic compound and safety precautions should be taken when handling it . These include avoiding contact with skin, eyes, and mucous membranes, wearing appropriate safety gloves, glasses, and protective clothing, using it in a well-ventilated environment to avoid inhaling its vapors, and storing it away from fire sources and oxidizing agents . It is also important to comply with local environmental regulations when handling and disposing of waste .
properties
IUPAC Name |
3-tritylsulfanylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUEUQVJVXGLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599469 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tritylthio)propanal | |
CAS RN |
150350-28-0 | |
Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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